2,3-Dihydro-1-benzofuran-3-ylmethanamine hydrochloride
Description
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-3-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c10-5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,7H,5-6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKABEYMQIENHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421601-92-4 | |
| Record name | 3-Benzofuranmethanamine, 2,3-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1421601-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-dihydro-1-benzofuran-3-ylmethanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization of o-Hydroxyacetophenones Under Basic Conditions
One of the primary synthetic approaches involves the cyclization of o-hydroxyacetophenone derivatives under basic conditions to form the benzofuran core. This method exploits the nucleophilic attack of the hydroxyl group on the adjacent carbonyl carbon, followed by ring closure to yield the dihydrobenzofuran scaffold.
- After cyclization, the methanamine group is introduced typically via reductive amination or nucleophilic substitution at the 3-position.
Palladium-Catalyzed Tandem Cyclization and Suzuki Coupling
Advanced synthetic strategies include the use of palladium-catalyzed tandem cyclization/Suzuki coupling reactions starting from phenolic precursors coupled with allylic or brominated side chains.
- For example, phenols are coupled with 3-bromo-2-methylpropene using potassium carbonate in methyl ethyl ketone to form ethers.
- These ethers undergo palladium-catalyzed cyclization and Suzuki coupling to afford benzofuran derivatives, which can be further functionalized to introduce the methanamine group.
Rearrangement of Ortho-Methallyloxyphenol
A classical method reported in patents involves heating ortho-methallyloxyphenol to induce a rearrangement via transposition of the methallyl radical, forming pyrocatechol derivatives that cyclize to benzofuran compounds.
- This process occurs by bulk heating without catalysts, though yields are moderate (~48%).
- While this method primarily targets substituted benzofurans, it provides a foundational approach for benzofuran ring construction.
Introduction of the Methanamine Group
The key functionalization step to obtain the methanamine substituent on the benzofuran ring involves:
- Reductive amination of aldehyde or ketone precursors on the benzofuran ring with ammonia or amine sources.
- Alternatively, nucleophilic substitution reactions where a leaving group (e.g., halide) at the 3-position is replaced by an amine nucleophile.
- The free amine is then converted into the hydrochloride salt by treatment with hydrochloric acid in polar solvents such as ethanol or methanol, facilitating isolation as a crystalline solid.
Purification and Characterization
- Purification is typically achieved by recrystallization from polar solvents or by column chromatography using silica gel.
- Structural confirmation employs NMR spectroscopy (^1H and ^13C), mass spectrometry , and elemental analysis .
- Purity is assessed by HPLC or UPLC with C18 reverse-phase columns, targeting >95% purity for research and industrial applications.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
- The palladium-catalyzed tandem cyclization/Suzuki coupling route offers superior control over substitution patterns and stereochemistry, which is critical for biological activity optimization.
- The rearrangement of ortho-methallyloxyphenol , while less efficient, is notable for its simplicity and lack of catalyst requirements, suitable for small-scale or exploratory synthesis.
- The amine introduction step is sensitive to reaction conditions; reductive amination requires careful control of pH and temperature to avoid side reactions or over-reduction.
- Hydrochloride salt formation improves solubility in polar solvents (water, methanol, ethanol) and enhances compound stability, which is crucial for storage and handling.
- Analytical techniques such as NMR provide definitive proof of the benzofuran ring and amine substitution, with characteristic chemical shifts for aromatic and aliphatic protons.
The preparation of 2,3-Dihydro-1-benzofuran-3-ylmethanamine hydrochloride involves a multi-step synthetic process primarily centered around the formation of the benzofuran core via cyclization of phenolic precursors, followed by the introduction of the methanamine group through reductive amination or nucleophilic substitution. The hydrochloride salt is formed to enhance solubility and stability. Among the methods, palladium-catalyzed tandem cyclization/Suzuki coupling offers the most versatility and efficiency for functionalization. Purification and characterization protocols ensure high purity and structural integrity, essential for subsequent biological or pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1-benzofuran-3-ylmethanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzofuran derivatives.
Scientific Research Applications
2,3-Dihydro-1-benzofuran-3-ylmethanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1-benzofuran-3-ylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Derivatives
5-Bromo-2,3-dihydro-1-benzofuran-3-ylamine Hydrochloride
- CAS No.: 885280-79-5
- Molecular Formula: C₈H₈BrClNO
- Molecular Weight : 214.06 g/mol
- Key Differences: Bromine substitution at position 5 increases molecular weight (+28.41 g/mol) and lipophilicity compared to the parent compound. Limited pharmacological data exist, though brominated analogs are often explored in CNS drug discovery .
(2-Chloro-1-benzofuran-3-yl)methanamine Hydrochloride
- CAS No.: 2031259-15-9
- Molecular Formula: C₉H₉Cl₂NO
- Molecular Weight : 218.08 g/mol
- Key Differences : Chlorine at position 2 introduces steric and electronic effects, altering binding affinity in receptor models. The di-chlorinated structure increases molecular weight (+32.43 g/mol) and may confer higher acidity to the amine group. Safety data are unavailable, but chloro derivatives often exhibit enhanced antimicrobial activity .
Stereoisomeric and Alkyl-Substituted Analogs
rac-[(2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine Hydrochloride
- Key Differences : A methyl group at position 3 introduces stereochemical complexity (racemic mixture). This modification likely improves metabolic stability by shielding the amine group from oxidation. Such stereoisomers are critical in optimizing pharmacokinetic profiles, though synthesis costs increase .
Non-Benzofuran Hydrochlorides with Similar Backbones
2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine Hydrochloride)
- CAS No.: 62-31-7
- Molecular Formula: C₈H₁₂ClNO₂
- Molecular Weight : 189.64 g/mol
- Key Differences: The catechol structure (dihydroxyphenyl group) confers high polarity and adrenergic receptor affinity. Unlike the benzofuran core, this compound is endogenous, with roles in neurotransmission. Its hydrochloride salt form stabilizes the amine but reduces blood-brain barrier penetration compared to lipophilic benzofurans .
Memantine Hydrochloride
- Structure : A tricyclic amine hydrochloride used in Alzheimer’s disease.
- Key Differences : Despite shared amine hydrochloride functionality, memantine’s adamantane-derived structure provides NMDA receptor antagonism. The benzofuran analog’s rigid bicyclic core may favor alternative receptor interactions (e.g., serotonin or dopamine transporters) .

Comparative Data Table
Research Findings and Pharmacological Insights
- Lipophilicity : Bromo/chloro derivatives exhibit higher logP values than the parent compound, favoring CNS penetration but risking hepatotoxicity .
- Receptor Selectivity : The dihydrobenzofuran core may mimic indole or benzothiophene scaffolds, suggesting serotonergic activity. In contrast, dopamine HCl’s catechol group prioritizes adrenergic pathways .
- Stability : Hydrochloride salts generally improve solubility but may hydrolyze under acidic conditions. Analytical methods (e.g., RP-HPLC) are critical for quantifying stability in formulations .
Biological Activity
2,3-Dihydro-1-benzofuran-3-ylmethanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its benzofuran ring structure, which is known for its diverse pharmacological effects. The compound's chemical formula is , and it has a molecular weight of approximately 187.65 g/mol.
The biological activity of this compound appears to be mediated through several mechanisms:
- Receptor Interaction : The compound has been shown to interact with various receptors, including cannabinoid receptors, which are crucial in modulating pain and inflammation responses .
- Enzyme Modulation : It may inhibit or activate specific enzymes involved in metabolic pathways, influencing cellular processes such as apoptosis and proliferation .
Antimicrobial Properties
Research indicates that derivatives of benzofuran compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain benzofuran derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
2,3-Dihydro-1-benzofuran derivatives have demonstrated promising anticancer properties. In vitro studies have revealed that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism involves the activation of caspases and modulation of p53 expression levels, leading to cell cycle arrest and programmed cell death .
Case Study: MDA42 and MDA7
In a notable study involving the evaluation of various benzofuran derivatives, MDA42 was tested in a neuropathic pain model and exhibited activity comparable to established analgesics. This highlights the potential of benzofuran derivatives not only in oncology but also in pain management .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 0.48 | Induction of apoptosis via caspase activation |
| Antimicrobial | Various Bacterial Strains | Varies | Inhibition of bacterial growth |
| Neuropathic Pain | Rat Model | Not specified | Modulation of cannabinoid receptors |
Pharmacokinetics and ADMET Profile
Preliminary studies on the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of 2,3-Dihydro-1-benzofuran derivatives indicate favorable properties for drug development. The compounds have shown good bioavailability and low toxicity levels in animal models, making them suitable candidates for further clinical investigations .
Q & A
Basic: What synthetic strategies are recommended for preparing 2,3-Dihydro-1-benzofuran-3-ylmethanamine hydrochloride?
Answer:
The synthesis typically involves cyclization of a precursor to form the dihydrobenzofuran core, followed by amine functionalization and subsequent HCl salt formation. For example, analogous methods for cyclobutane derivatives (e.g., 1-[3,3-difluoro-1-(methoxymethyl)cyclobutyl]methanamine hydrochloride) involve reacting ketones with methoxymethylamine under controlled conditions, followed by reduction . Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.
- Catalysts : Acidic or basic catalysts may accelerate cyclization.
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR : ¹H/¹³C NMR confirms the benzofuran backbone and amine proton environment. For related compounds, aromatic protons appear at δ 6.5–7.5 ppm, while methanamine protons resonate at δ 3.0–4.0 ppm .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% for research-grade material) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₉H₁₂ClNO₂: theoretical 213.06 g/mol) .
Advanced: How can researchers optimize reaction yields when scaling up synthesis?
Answer:
Yield optimization requires systematic parameter screening :
- Temperature : Elevated temperatures (60–80°C) may enhance cyclization but risk decomposition.
- Stoichiometry : Excess amine (1.2–1.5 eq) ensures complete functionalization .
- Workup : Acid-base extraction removes unreacted precursors.
- Case Study : For structurally similar cathinone derivatives, yields improved from 60% to 85% by optimizing solvent (DMF vs. THF) and reaction time (12 vs. 24 hours) .
Advanced: How should researchers address contradictions in spectral data during structural elucidation?
Answer:
Data conflicts often arise from impurities or stereochemical ambiguity . Mitigation strategies include:
- Cross-validation : Compare NMR with computational simulations (e.g., DFT calculations).
- X-ray Crystallography : Resolves absolute configuration disputes, as used for 2,3-dihydrobenzofuran-3-amine derivatives .
- Isotopic Labeling : Deuterated solvents (e.g., D₂O) clarify exchangeable proton assignments .
Basic: What safety protocols are essential for handling this compound?
Answer:
Personal Protective Equipment (PPE) and waste management are critical:
- PPE : Gloves (nitrile), lab coats, and safety goggles prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Waste Disposal : Segregate halogenated waste (due to HCl content) and consult certified disposal services .
Advanced: How does solubility vary across solvents, and how can this impact experimental design?
Answer:
Solubility data for related compounds (e.g., 2,3-Methylenedioxy derivatives) guide solvent selection:
| Solvent | Solubility (mg/mL) | Application |
|---|---|---|
| DMSO | 5–10 | In vitro assays |
| Methanol | 5 | Chromatography |
| PBS (pH 7.2) | 10 | Biological studies |
| Note : Sonication at 37°C enhances dissolution . |
Advanced: What stability challenges arise during long-term storage, and how can they be mitigated?
Answer:
- Temperature : Store at -20°C in airtight containers to prevent hydrolysis. For analogs, degradation rates increase by 15% at 4°C over 6 months .
- Light Sensitivity : Amber vials reduce photodegradation (critical for dihydrobenzofuran derivatives) .
- Moisture Control : Desiccants (silica gel) maintain stability in hygroscopic HCl salts .
Basic: How can researchers validate the absence of toxic byproducts in synthesized batches?
Answer:
- LC-MS/MS : Detects trace impurities (e.g., residual solvents, unreacted intermediates).
- Elemental Analysis : Confirms stoichiometry (e.g., Cl⁻ content via ion chromatography) .
- Genotoxicity Assays : Ames tests or micronucleus assays screen for mutagenic byproducts .
Advanced: What strategies resolve low reproducibility in biological activity assays?
Answer:
- Batch Consistency : Ensure identical synthetic routes and purification methods .
- Vehicle Controls : Use standardized solvents (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
- Positive/Negative Controls : Compare with reference standards (e.g., chlorpromazine HCl for receptor studies) .
Advanced: How can computational modeling aid in predicting this compound’s pharmacokinetic properties?
Answer:
- ADME Prediction : Tools like SwissADME estimate logP (lipophilicity) and BBB permeability. For dihydrobenzofuran analogs, logP ≈ 2.1 suggests moderate bioavailability .
- Docking Studies : Simulate interactions with targets (e.g., serotonin receptors) to prioritize in vitro testing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

